molecular formula C19H20N2O4S B2890362 1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane CAS No. 823829-30-7

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

Cat. No.: B2890362
CAS No.: 823829-30-7
M. Wt: 372.44
InChI Key: QGQVDYFINUVEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 2-furyl group at position 2, a phenylsulfonyl moiety at position 4, and an azepane ring at position 3. Its synthesis likely involves cyclization and sulfonylation steps, analogous to methods described for related oxazole derivatives .

Properties

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-26(23,15-9-4-3-5-10-15)18-19(21-12-6-1-2-7-13-21)25-17(20-18)16-11-8-14-24-16/h3-5,8-11,14H,1-2,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQVDYFINUVEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the furan ring: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.

    Formation of the azepane ring: This step may involve ring-closing reactions or other cyclization techniques.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with studies exploring its interactions with biological targets.

    Medicine: Research may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 2-furyl group is electron-rich compared to halogenated aryl groups (e.g., bromo, fluoro, chloro) in analogs, which may alter electronic interactions in biological systems.
  • Sulfonyl Groups : Phenylsulfonyl (PhSO₂) vs. 4-methylphenylsulfonyl (MePhSO₂) substituents influence solubility and steric bulk, with methyl groups enhancing lipophilicity .

Structural and Crystallographic Insights

  • Planarity and Conformation : highlights that fluorophenyl-substituted thiazoles adopt planar conformations except for one perpendicular fluorophenyl group. This suggests that bulky substituents on oxazoles (e.g., PhSO₂) may similarly influence planarity and packing .
  • Bond Angles and Torsion : ’s dihedral angle data (e.g., C4–N1–N2–C2) implies that substituent orientation affects molecular rigidity, a critical factor in drug-receptor interactions .

Biological Activity

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound includes a furan ring, a phenylsulfonyl group, and an oxazole ring fused to an azepane ring, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 360.38 g/mol. The compound's structure can be represented as follows:

ComponentStructure Description
Furan RingA five-membered aromatic ring containing one oxygen atom
Phenylsulfonyl GroupA sulfonic acid derivative attached to a phenyl group
Oxazole RingA five-membered heterocyclic compound with nitrogen and oxygen
Azepane RingA seven-membered saturated ring containing nitrogen

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The mechanism involves binding to specific receptors or enzymes, modulating their activity, and influencing biological pathways. For instance, compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses .

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those related to oxazoles, exhibit significant antimicrobial properties. Studies have demonstrated that this compound may inhibit bacterial growth through mechanisms involving the disruption of folate synthesis pathways .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The presence of the phenylsulfonyl group enhances its efficacy against certain cancer types by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of similar compounds. The ability of this compound to modulate inflammatory responses may be linked to its action on cytokine production and immune cell activation .

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The results indicated that modifications in the oxazole structure significantly enhanced antibacterial activity .
  • Investigation of Anticancer Mechanisms : Research conducted at a leading cancer research institute assessed the effects of oxazole derivatives on breast cancer cells. The findings revealed that these compounds could effectively induce apoptosis and inhibit cell migration .
  • Anti-inflammatory Activity Assessment : A clinical trial explored the anti-inflammatory effects of phenylsulfonamide derivatives in patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory markers following treatment with these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.